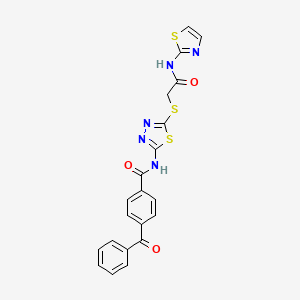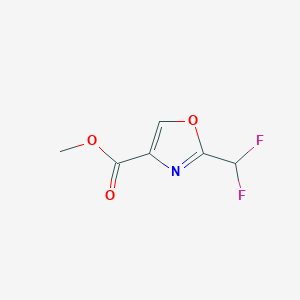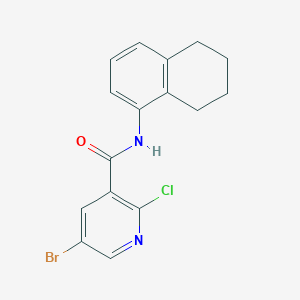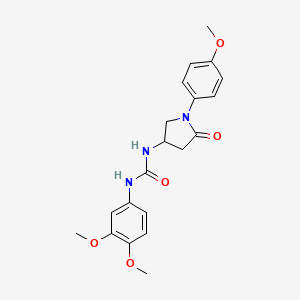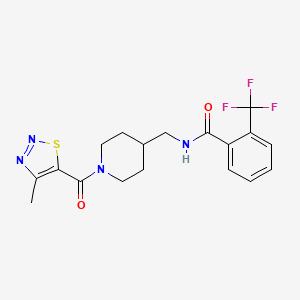![molecular formula C10H13ClN2O2 B2809317 2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide CAS No. 847934-04-7](/img/structure/B2809317.png)
2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide” is a chlorinated organic compound with a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride . This reaction is selective at the acyl carbon (C=O) atom, reflecting the substantially greater reactivity of nucleophiles with acid chlorides relative to alkyl .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving “2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide” are not detailed in the search results, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用
Synthesis and Process Development
Synthesis of T2288 : A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, showcases a methodological approach to producing compounds with potential therapeutic uses (Guillaume et al., 2003).
Crystal Structure and Biological Activity
Crystal Structure Analysis : The crystal structure of a specific acetamide derivative was characterized, demonstrating the importance of structural analysis in understanding the properties and potential applications of new compounds (Hu Jingqian et al., 2016).
Anticancer Activities
Evaluation of Anticancer Activities : Compounds synthesized from chloroacetamide derivatives were tested for anticancer activities against various human tumor cell lines, revealing potential therapeutic applications (Duran & Demirayak, 2012).
Antimicrobial and Anticancer Potency
Synthesis and Evaluation of Biological Potency : A study on the synthesis of acetamide derivatives and their evaluation for in vitro antimicrobial and anticancer activities, as well as molecular docking studies, illustrates the compound's potential in drug development (Mehta et al., 2019).
Synthetic Methodologies
New Synthetic Approaches : Research on the preparation of chloroacetamides and their application in synthesizing various biologically active compounds highlights innovative methods in organic synthesis (Meshcheryakova, 2014).
Anticonvulsant Agents
Synthesis and Pharmacological Evaluation : The development of S-acetamide derivatives of thiopyrimidine as anticonvulsant agents emphasizes the role of such compounds in addressing neurological disorders (Severina et al., 2020).
特性
IUPAC Name |
2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(9(14)4-11)7(2)13(6)5-10(12)15/h3H,4-5H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLWXKKPVIWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

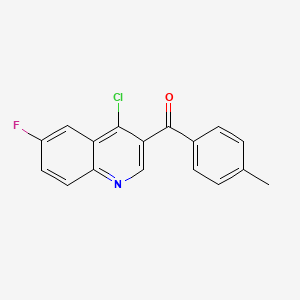
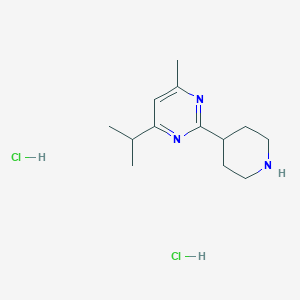
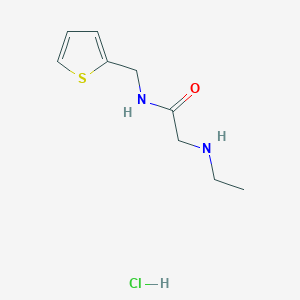
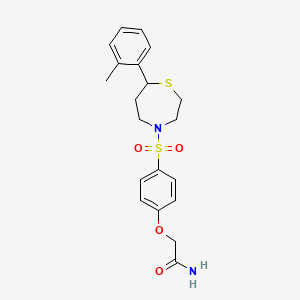
![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
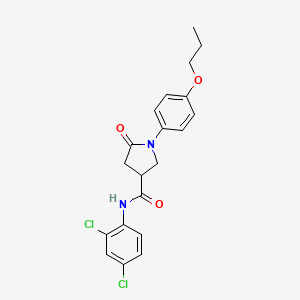
![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)
